2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol
CAS No.: 1410469-92-9
Cat. No.: VC4703426
Molecular Formula: C9H12FNO
Molecular Weight: 169.199
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1410469-92-9 |
|---|---|
| Molecular Formula | C9H12FNO |
| Molecular Weight | 169.199 |
| IUPAC Name | 2-amino-1-(3-fluoro-4-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9,12H,5,11H2,1H3 |
| Standard InChI Key | CRXVAJLVRGFELS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(CN)O)F |
Introduction
2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol. Its CAS number is 1410469-92-9 . This compound belongs to the class of amino alcohols, which are known for their diverse applications in pharmaceuticals and organic synthesis.
Synthesis Methods
While specific synthesis methods for 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol are not detailed in the available literature, compounds with similar structures often involve reactions such as nucleophilic substitution or reduction of appropriate precursors. For instance, aminoketones like 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one can be synthesized through various methods, which might provide insights into the synthesis of related amino alcohols.
Biological and Pharmaceutical Applications
Although specific biological activities of 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol are not well-documented, compounds with similar structures, such as aminoketones, have shown potential in pharmaceutical research. For example, 2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-one exhibits cytotoxic effects against certain cancer cell lines, suggesting that fluorinated amino alcohols might also possess interesting biological properties.
Comparison with Similar Compounds
Comparing 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol with other compounds can provide insights into its potential applications:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethan-1-one | Fluorine on para-substituted ring | Different biological activity due to substitution position |
| 2-Amino-1-(3-chlorophenyl)ethan-1-one | Chlorine instead of fluorine | Different reactivity and selectivity |
| 2-Amino-1-(4-methylphenyl)ethan-1-one | No halogen substituent | Lacks enhanced reactivity associated with halogens |
Future Research Directions
Given the limited information available on 2-Amino-1-(3-fluoro-4-methyl-phenyl)-ethanol, future research should focus on its synthesis, biological activity, and potential applications in pharmaceuticals or organic synthesis. Studies on similar compounds suggest that fluorinated structures may exhibit enhanced biological interactions, making this compound an interesting candidate for further investigation.
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